molecular formula C16H21ClN4O2S B6472595 N-[1-(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide CAS No. 2640955-07-1

N-[1-(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide

Cat. No.: B6472595
CAS No.: 2640955-07-1
M. Wt: 368.9 g/mol
InChI Key: PUABKPYDDIWRLE-UHFFFAOYSA-N
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Description

N-[1-(5-Chloro-3-cyano-4,6-dimethylpyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide is a synthetic small molecule characterized by a pyridine core substituted with chloro, cyano, and methyl groups at positions 5, 3, 4, and 6, respectively. The pyridine ring is linked to a piperidine moiety, which is further functionalized with a cyclopropanesulfonamide group.

Properties

IUPAC Name

N-[1-(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN4O2S/c1-10-14(8-18)16(19-11(2)15(10)17)21-7-3-4-12(9-21)20-24(22,23)13-5-6-13/h12-13,20H,3-7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUABKPYDDIWRLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=C1Cl)C)N2CCCC(C2)NS(=O)(=O)C3CC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural and functional similarities with several cyclopropanesulfonamide derivatives reported in recent patent applications (2022). Below is a detailed comparison based on structural features, physicochemical properties, and inferred biological activity.

Table 1: Structural and Functional Comparison

Compound Name Core Heterocycle Key Substituents Molecular Weight (g/mol) Notable Features
N-[1-(5-Chloro-3-cyano-4,6-dimethylpyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide (Target) Pyridine 5-Cl, 3-CN, 4/6-CH3; piperidine-cyclopropanesulfonamide ~382.9 (calculated) High lipophilicity (Cl, CN groups); potential steric hindrance from methyl groups
N-((1S,3R,4S)-3-Ethyl-4-(5-nitro-1H-pyrrolo[2,3-b]pyridin-4-ylamino)cyclopentyl)cyclopropanesulfonamide Pyrrolo[2,3-b]pyridine 5-NO2, ethyl-cyclopentyl linker ~485.9 Nitro group may enhance electron-deficient character; cyclopentane linker improves conformational rigidity
N-(1-(6H-Imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)pyrrolidin-3-yl)cyclopropanesulfonamide Imidazo[1,5-a]pyrrolo[2,3-e]pyrazine Imidazo-pyrrolo-pyrazine fused core; pyrrolidine linker ~432 (observed) Extended aromatic system may enhance DNA/protein binding; reduced solubility due to fused rings
N-(1-((6H-Pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)methyl)cyclobutyl)cyclopropanesulfonamide Triazolo[4,3-a]pyrazine Triazole-pyrazine fused core; cyclobutyl spacer ~411.4 (calculated) Increased hydrogen-bonding capacity (triazole); cyclobutyl spacer may optimize pharmacokinetics

Key Observations :

Core Heterocycle Diversity: The target compound employs a pyridine core, which is simpler and less sterically demanding compared to fused heterocycles (e.g., imidazo-pyrrolo-pyrazine in ). This may enhance metabolic stability but reduce binding specificity for complex enzyme pockets.

Substituent Effects: The target’s chloro and cyano groups are strong electron-withdrawing substituents, which may enhance electrophilicity and interaction with nucleophilic residues (e.g., cysteine in kinases). In contrast, nitro groups in offer similar electron withdrawal but introduce redox-sensitive liabilities. Methyl groups at positions 4 and 6 on the pyridine ring may improve metabolic resistance compared to allyl or propyl substituents in bicyclic analogs .

Physicochemical Properties :

  • The target compound has a moderate molecular weight (~383 g/mol), aligning with Lipinski’s rule of five, whereas fused-core analogs (e.g., , MW 432) approach the upper limit, risking poor bioavailability.
  • The cyclopropanesulfonamide moiety, common to all compounds, enhances solubility via sulfonamide’s polar nature, counterbalancing hydrophobic substituents like chloro or methyl groups.

Synthetic Accessibility :

  • The target likely requires sequential substitution on pyridine (chlorination, cyanation) followed by piperidine coupling, similar to methods in . In contrast, fused-core analogs necessitate multi-step heterocycle formation (e.g., imidazo-pyrrolo-pyrazine synthesis in ), increasing synthetic complexity.

Research Findings and Implications

For example:

  • Compounds with pyrrolo-pyridine cores (e.g., ) are described as kinase inhibitors, with nitro groups facilitating covalent binding to ATP pockets .
  • Imidazo-pyrrolo-pyrazine derivatives (e.g., ) show enhanced potency in enzymatic assays, attributed to their planar, DNA-intercalating fused cores .

The target compound’s pyridine-based structure may offer a balance between synthetic feasibility and target engagement, though its chloro and cyano substituents could limit solubility compared to hydroxylated analogs (e.g., ).

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